molecular formula C24H19FN2O2 B2996522 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide CAS No. 1358310-31-2

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide

Cat. No.: B2996522
CAS No.: 1358310-31-2
M. Wt: 386.426
InChI Key: GYNYXPAAOKXCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring.

Scientific Research Applications

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and other functional groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and methylphenyl groups contribute to its binding affinity and specificity in biological systems.

Properties

IUPAC Name

3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-15-6-8-16(9-7-15)22-14-23(29-2)20-13-19(10-11-21(20)27-22)26-24(28)17-4-3-5-18(25)12-17/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYXPAAOKXCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.